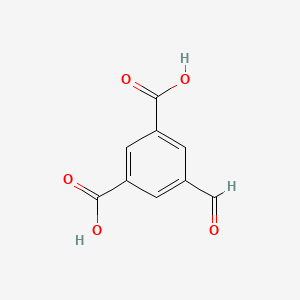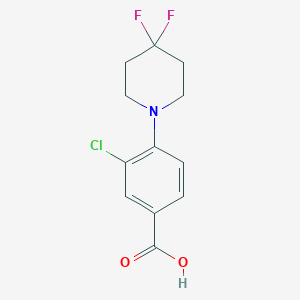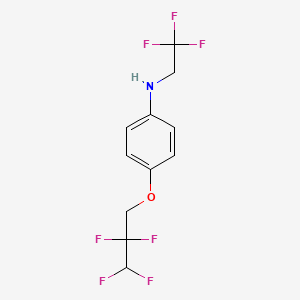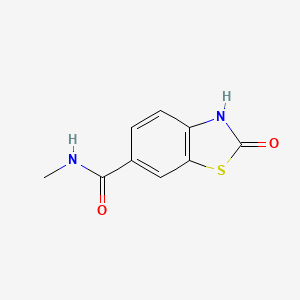
1-Cyclopropyl-1,1-dichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1,1-dichloroethane is an organic compound with the molecular formula C5H8Cl2 It is a derivative of cyclopropane, where one of the hydrogen atoms is replaced by a 1,1-dichloroethyl group
Méthodes De Préparation
1-Cyclopropyl-1,1-dichloroethane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopropylmethylketone using phosphorus pentachloride. The reaction product is then subjected to double dehydrochlorination in the presence of a strong base, such as potassium tert-butoxide in dimethyl sulfoxide . This method, however, has a relatively low yield (20-25%).
Another method involves the reaction of malonic acid derivatives with 1,2-dichloro compounds in the presence of an alcoholate as a condensation agent . This process is more efficient and can be scaled up for industrial production.
Analyse Des Réactions Chimiques
1-Cyclopropyl-1,1-dichloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or both chlorine atoms.
Reduction Reactions: The compound can be reduced to form cyclopropylmethyl compounds.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form cyclopropylacetylene.
Common reagents used in these reactions include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-1,1-dichloroethane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1,1-dichloroethane involves its ability to undergo cyclopropanation reactions. These reactions typically proceed via a cheletropic mechanism, where the compound forms a cyclopropane ring through the interaction with carbenes or carbenoids . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1,1-dichloroethane can be compared with other similar compounds, such as:
Cyclopropylacetylene: This compound is formed by the dehydrochlorination of this compound and is used as a building block in organic synthesis.
Cyclopropane Derivatives: Other derivatives of cyclopropane, such as cyclopropylmethylketone, share similar structural features but differ in their reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
40459-85-6 |
|---|---|
Formule moléculaire |
C5H8Cl2 |
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
1,1-dichloroethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-5(6,7)4-2-3-4/h4H,2-3H2,1H3 |
Clé InChI |
LBZIRCYUJPGOOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)

![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)








![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
